molecular formula C16H21ClN2OS B2941898 2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide CAS No. 519016-57-0

2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide

Cat. No.: B2941898
CAS No.: 519016-57-0
M. Wt: 324.87
InChI Key: PEEKNLQAZHHZIQ-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide (hereafter referred to as the "target compound") is a synthetic acetamide derivative featuring a complex heterocyclic framework. Its structure includes:

  • A tetrahydrobenzothiophene core fused with a cyclohexene ring.
  • A 3-cyano group and 6-(1,1-dimethylpropyl) substituent on the benzothiophene moiety.
  • A 2-chloroacetamide functional group attached to the thiophene nitrogen.

The molecular formula is C₁₈H₂₅ClN₂OS, with a molecular weight of 356.93 g/mol.

Properties

IUPAC Name

2-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2OS/c1-4-16(2,3)10-5-6-11-12(9-18)15(19-14(20)8-17)21-13(11)7-10/h10H,4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEKNLQAZHHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, analgesic, and other therapeutic properties based on recent research findings.

  • Molecular Formula : C₁₆H₂₁ClN₂OS
  • Molecular Weight : 324.90 g/mol
  • CAS Number : 519016-57-0
  • Physical State : Solid at room temperature
  • Hazard Classification : Irritant .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study conducted on various chloroacetamides demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound was noted for its moderate effectiveness against Staphylococcus aureus and Escherichia coli, with a more pronounced effect against methicillin-resistant strains .

Table 1: Antimicrobial Efficacy of Chloroacetamides

CompoundTarget BacteriaEffectiveness
2-Chloro-N-[3-cyano...]S. aureus (MRSA)Moderate
2-Chloro-N-[3-cyano...]E. coliLow
2-Chloro-N-[3-cyano...]Candida albicansModerate

The biological activity of chloroacetamides is influenced by their chemical structure, particularly the nature of substituents on the aromatic ring which affects their lipophilicity and ability to penetrate cell membranes .

Analgesic Activity

The analgesic properties of acetamide derivatives have been explored in several studies. Notably, docking studies involving cyclooxygenase (COX) enzymes have shown that certain derivatives exhibit significant binding affinities, suggesting potential as analgesic agents. For instance, compounds similar to 2-chloro-N-[3-cyano...] were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are crucial targets for pain relief medications .

Table 2: Docking Studies of Analgesic Compounds

CompoundBinding Energy (kcal/mol)Target Enzyme
Diclofenac-7.4COX-1
AKM-1-8.8COX-1
AKM-2-9.0COX-2

The results indicate that these compounds may offer new avenues for developing effective analgesics with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Other Therapeutic Activities

In addition to antimicrobial and analgesic properties, chloroacetamides have been reported to possess various other biological activities such as antitumor and hypoglycemic effects. Their diverse pharmacological profiles make them candidates for further investigation in drug development .

Case Study 1: Antimicrobial Screening

A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed varying degrees of antimicrobial activity. The study utilized quantitative structure–activity relationship (QSAR) analysis to predict biological activity based on molecular structure . The findings underscored the importance of structural modifications in enhancing efficacy against specific pathogens.

Case Study 2: Docking Studies for Analgesic Activity

In a study focused on analgesic activity, various acetamide derivatives were subjected to molecular docking against COX enzymes. The binding affinities were measured, revealing that compounds like AKM-2 showed promising results comparable to established analgesics like diclofenac. This suggests a potential pathway for developing novel analgesics from chloroacetamide derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acetamide Derivatives

The target compound’s key structural differentiator is its substitution pattern. Below is a comparative analysis with related compounds:

Compound Name & CAS No. Molecular Formula Substituents Molecular Weight Applications/Notes
Target Compound C₁₈H₂₅ClN₂OS 2-chloro, 3-cyano, 6-(1,1-dimethylpropyl) 356.93 Research chemical; potential agrochemical
N-[3-cyano-6-(1,1-dimethylpropyl)-...acetamide (902644-09-1) C₁₈H₂₇N₃OS 2-(dimethylamino), 3-cyano, 6-(1,1-dimethylpropyl) 333.49 Bioactive compound; unlisted applications
N-[3-cyano-6-(1,1-dimethylpropyl)-...acetamide (674801-57-1) C₂₂H₃₅N₃OS 2-(dipropylamino), 3-cyano, 6-(1,1-dimethylpropyl) 389.6 Likely agrochemical; enhanced lipophilicity
Alachlor (CAS 15972-60-8) C₁₄H₂₀ClNO₂ 2-chloro, N-(2,6-diethylphenyl), N-(methoxymethyl) 269.77 Herbicide; inhibits plant cell division
2-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (22455-51-2) C₉H₁₁ClN₂OS 2-chloro, benzothiazole core (no cyano/dimethylpropyl) 230.71 Intermediate for pharmaceuticals/pesticides
Key Observations:

Substituent Impact on Bioactivity: The 2-chloro group in the target compound and alachlor is associated with herbicidal activity via inhibition of fatty acid synthesis .

Role of the Benzothiophene Core :

  • The tetrahydrobenzothiophene ring in the target compound provides conformational rigidity compared to the simpler phenyl (alachlor) or benzothiazole (CAS 22455-51-2) systems. This may improve target-binding specificity in biological systems .

Bulk and Lipophilicity :

  • The 6-(1,1-dimethylpropyl) group increases steric bulk and lipophilicity relative to alachlor’s methoxymethyl group. This could enhance environmental persistence or bioavailability in lipid-rich tissues .

Physicochemical and Functional Differences

  • Solubility: The target compound’s chloro and cyano groups likely reduce water solubility compared to amino-substituted analogs (e.g., CAS 902644-09-1), which may form hydrogen bonds more readily .
  • Stability: The chloroacetamide moiety is prone to hydrolysis under alkaline conditions, whereas amino-substituted derivatives (e.g., dipropylamino) are more stable but less reactive .
  • Synthetic Complexity : The target compound’s tetrahydrobenzothiophene core requires multi-step synthesis, contrasting with simpler phenyl-based acetamides like alachlor .

Research Implications and Gaps

Further studies should explore:

  • Herbicidal Efficacy : Comparative assays against plant enzymes (e.g., acetolactate synthase).
  • Environmental Fate : Degradation pathways influenced by the dimethylpropyl group.
  • Toxicity Profile: Impact of the cyano group on non-target organisms.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of chloroacetamide derivatives typically involves coupling reactions between chloroacetyl chloride and amine precursors. For structurally analogous compounds, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base has been effective . Optimization includes temperature control (e.g., 273 K for 3 hours) and purification via slow evaporation crystallization. Yield improvements may require adjusting stoichiometric ratios of reactants and catalysts.

Example Reaction Setup (based on analogous syntheses):

ReactantSolventCatalyst/BaseTemperatureTimeYield Range
Amine precursorDichloromethaneEDC·HCl, Triethylamine273 K3 h60-75%

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and NH (3100–3500 cm⁻¹) stretching vibrations .
  • NMR Spectroscopy:
  • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups from the 1,1-dimethylpropyl moiety (δ 1.0–1.5 ppm), and NH signals (δ 8.0–10.0 ppm).
  • ¹³C NMR: Verify carbonyl carbons (δ 165–175 ppm) and nitrile groups (δ 115–120 ppm) .
    • X-ray Crystallography: Resolve conformational differences in the amide group and dihedral angles between aromatic rings (e.g., angles ranging 44.5°–77.5° in similar structures) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate environmental fate and biotic interactions of this compound?

Methodological Answer: Adopt a split-split plot design with randomized blocks to assess environmental distribution and toxicity:

  • Primary plots: Environmental compartments (soil, water, air).
  • Subplots: Organismal levels (cell, organism, population).
  • Sub-subplots: Temporal factors (e.g., seasonal degradation rates) . Key Parameters:
  • Half-life (t₁/₂): Measure via HPLC under varying pH and UV conditions.
  • Bioaccumulation: Use radiolabeled compound tracing in model organisms (e.g., Daphnia magna).

Q. How can contradictions in biological activity data (e.g., efficacy vs. toxicity) be resolved methodologically?

Methodological Answer:

  • Dose-Response Analysis: Use nonlinear regression models (e.g., Hill equation) to distinguish therapeutic vs. toxic thresholds.
  • Comparative Studies: Cross-validate results with structural analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide) to isolate substituent-specific effects .
  • Mechanistic Profiling: Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify off-target interactions .

Q. What advanced techniques elucidate conformational dynamics and intermolecular interactions in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Analyze hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) and steric repulsion effects on amide group rotation .
  • DFT Calculations: Model dihedral angles and energy barriers for rotational isomerism.
  • Solid-State NMR: Probe molecular packing and polymorphism under varying temperatures .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example from Evidence
Structural vs. ActivityCross-correlate crystallographic data with SAR studiesConformational flexibility impacting bioactivity
Environmental StabilityLong-term field trials vs. accelerated lab testsINCHEMBIOL project’s multi-year monitoring

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